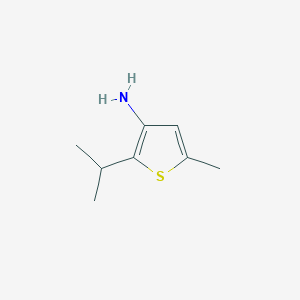
Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Often involves reducing agents like sodium borohydride.
Hydrolysis: Requires acidic or basic conditions to cleave the ester bond.
Major Products
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Hydrolysis Products: 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring is known to form stable complexes with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-3(2H)-isothiazolone: Another compound with a similar structure but different chemical properties.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
Uniqueness
Methyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H6ClN3O2 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
methyl 5-chloro-2-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C5H6ClN3O2/c1-9-7-3(4(6)8-9)5(10)11-2/h1-2H3 |
InChI Key |
QMSFMLSKXJJPIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


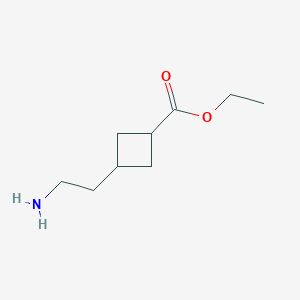
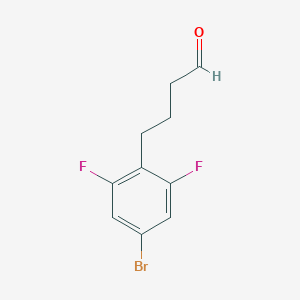
![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B12979631.png)


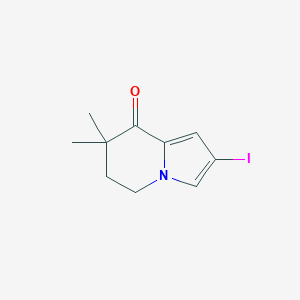
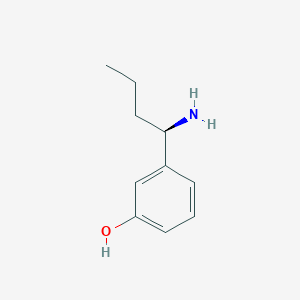
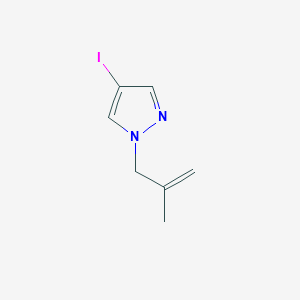
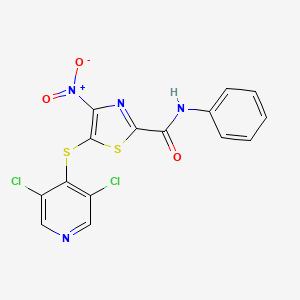
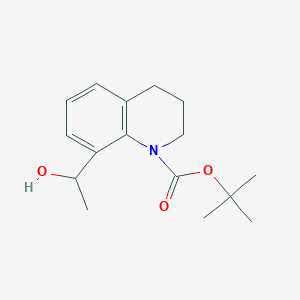
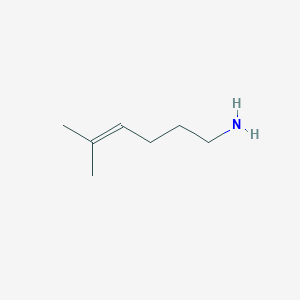
![Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate](/img/structure/B12979710.png)

